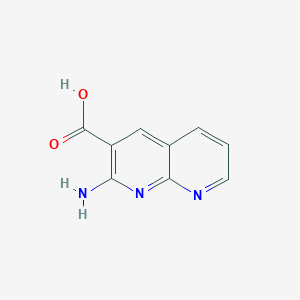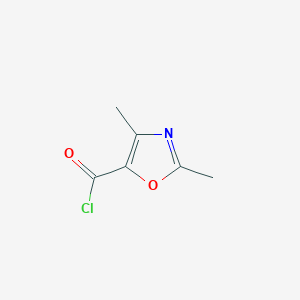
1-氨基-2-苯基丙醇
描述
“1-Amino-2-phenylpropan-2-ol” is a chemical compound with the empirical formula C9H13NO . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of “1-Amino-2-phenylpropan-2-ol” can be achieved through the application of immobilized whole-cell biocatalysts with ®-transaminase activity . This method offers an environmentally and economically attractive approach for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .Molecular Structure Analysis
The molecular structure of “1-Amino-2-phenylpropan-2-ol” includes 36 bonds - 15 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .Chemical Reactions Analysis
The chemical reactions involving “1-Amino-2-phenylpropan-2-ol” are primarily mediated by transaminases . After optimization of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .科学研究应用
合成和抗疟活性
1-氨基-2-苯基丙醇衍生物已被用于合成具有潜在抗疟活性的化合物。例如,利用微波辅助环氧化物开环合成了一系列这些化合物,显示出对氯喹耐药和对氯喹敏感品系的疟原虫Plasmodium falciparum具有微摩尔效力(Robin et al., 2007)。
不对称合成中的酶催化分辨
对3-氨基-3-苯基丙醇衍生物进行酶催化分辨,这是合成(S)-达泊西汀(一种药物)的关键步骤,已经被研究。发现南极酵母脂肪酶A是这一过程中最佳的生物催化剂,突显了1-氨基-2-苯基丙醇衍生物在制药合成中的作用(Torre et al., 2006)。
二氨基对映异构体的合成
1-氨基-2-苯基丙醇衍生物已被用于合成1,2-二氨基-1-苯基丙烷的对映异构体。合成过程涉及使用N-三氟乙酰基诺雷非得林作为起始物质,展示了这些衍生物在有机合成中的多功能性(Dufrasne & Néve, 2005)。
抗抑郁药合成中的对映选择性还原
这些衍生物还在对β-氨基酮进行对映选择性还原中发挥作用,这是合成抗抑郁药物的重要步骤。例如,使用来自鲑色孢拟酵母的羰基还原酶突变体催化β-氨基酮的还原,产生手性γ-氨基醇,这是抗抑郁药物合成中的关键中间体(Zhang et al., 2015)。
单胺再摄取抑制剂
1-氨基-3-(1H-吲哚-1-基)-3-苯基丙醇,一个相关系列,已被发现为有效的去甲肾上腺素再摄取抑制剂,对其他单胺转运体具有选择性。这一发现突显了1-氨基-2-苯基丙醇衍生物在开发新的治疗神经系统疾病的药物中的潜力(Kim et al., 2009)。
光谱研究
对相关化合物进行傅里叶变换红外(FT-IR)和FT-拉曼光谱研究,可以揭示这些分子的振动模式和化学性质,有助于它们的表征和在各种研究领域中的应用(Charanya et al., 2017)。
微生物代谢
通过大肠杆菌对1-氨基丙酮-2-醇等氨基酮的代谢研究,突显了这些化合物的生物相互作用和潜在的生物医学应用(Turner, 1967)。
安全和危害
作用机制
Target of Action
1-Amino-2-phenylpropan-2-ol is a sympathomimetic agent that acts as a nonselective adrenergic receptor agonist and norepinephrine reuptake inhibitor . It primarily targets adrenergic receptors, which play a crucial role in the body’s fight-or-flight response by causing various physiological changes .
Mode of Action
Although originally thought to act as a direct agonist of adrenergic receptors, 1-Amino-2-phenylpropan-2-ol was subsequently found to show only weak or negligible affinity for these receptors . Instead, it has been characterized as an indirect sympathomimetic that acts by inducing norepinephrine release and thereby activating adrenergic receptors .
Biochemical Pathways
The compound is involved in the Leuckart–Wallach reductive amination reaction, a popular, simple, rapid, and safe non-metal reduction route used in clandestine amphetamine synthesis . The overall reaction is thermodynamically spontaneous and kinetically second order .
Pharmacokinetics
It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties significantly impact its bioavailability . More research is needed to fully understand these properties.
生化分析
Biochemical Properties
1-Amino-2-phenylpropan-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it is involved in the biosynthesis of certain neurotransmitters and can act as a precursor in the synthesis of amphetamine . The compound’s interaction with enzymes such as aminopropanol dehydrogenase leads to its conversion into aminoacetone, which further participates in metabolic pathways . Additionally, 1-Amino-2-phenylpropan-2-ol can interact with proteins involved in cell signaling, potentially affecting cellular communication and response mechanisms.
Cellular Effects
1-Amino-2-phenylpropan-2-ol has notable effects on various cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with cell surface receptors can trigger intracellular signaling cascades that alter gene expression patterns . This can lead to changes in cellular metabolism, affecting processes such as energy production and biosynthesis. Furthermore, 1-Amino-2-phenylpropan-2-ol may impact cell proliferation and differentiation, highlighting its potential in therapeutic applications.
Molecular Mechanism
The molecular mechanism of 1-Amino-2-phenylpropan-2-ol involves its binding interactions with various biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, 1-Amino-2-phenylpropan-2-ol can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Amino-2-phenylpropan-2-ol can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Amino-2-phenylpropan-2-ol is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to the formation of byproducts that may have different biological activities. Long-term exposure to 1-Amino-2-phenylpropan-2-ol in in vitro or in vivo studies has been associated with sustained changes in cellular metabolism and function, indicating its potential for prolonged therapeutic effects.
Dosage Effects in Animal Models
The effects of 1-Amino-2-phenylpropan-2-ol in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhanced neurotransmitter synthesis and improved cognitive function . At higher doses, it can lead to toxic or adverse effects, including increased heart rate and blood pressure . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic outcomes without significant side effects. Understanding the dosage effects of 1-Amino-2-phenylpropan-2-ol is crucial for its safe and effective use in clinical applications.
Metabolic Pathways
1-Amino-2-phenylpropan-2-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways includes its conversion to aminoacetone by aminopropanol dehydrogenase . This intermediate can further participate in metabolic reactions, contributing to the biosynthesis of other important biomolecules. The compound’s involvement in metabolic pathways can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1-Amino-2-phenylpropan-2-ol within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution of 1-Amino-2-phenylpropan-2-ol can affect its biological activity, as its accumulation in specific tissues or organelles may enhance or inhibit its effects. Understanding the transport and distribution mechanisms of 1-Amino-2-phenylpropan-2-ol is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 1-Amino-2-phenylpropan-2-ol is influenced by targeting signals and post-translational modifications. These signals direct the compound to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria . The localization of 1-Amino-2-phenylpropan-2-ol can impact its activity and function, as its presence in different subcellular regions may modulate its interactions with other biomolecules. For example, its localization in the nucleus may enhance its ability to influence gene expression, while its presence in the mitochondria may affect cellular energy metabolism.
属性
IUPAC Name |
1-amino-2-phenylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNDQOCRJGGSJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30494276, DTXSID701281569 | |
| Record name | 1-Amino-2-phenylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(Aminomethyl)-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17643-24-2, 1017418-99-3 | |
| Record name | α-(Aminomethyl)-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17643-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Amino-2-phenylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(Aminomethyl)-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-2-phenylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1280028.png)

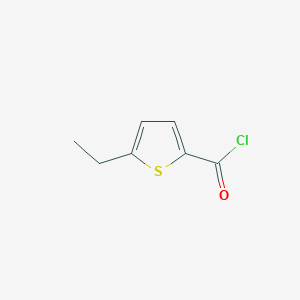

![4-[(Dimethylamino)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1280035.png)


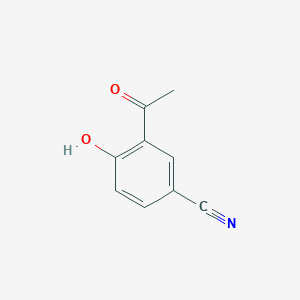
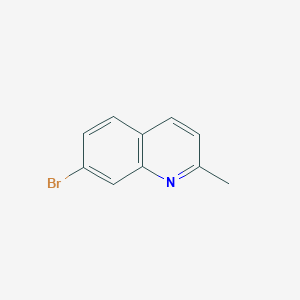
![4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1280049.png)
